molecular formula C9H5ClFN B1418871 7-Chloro-8-fluoroquinoline CAS No. 1133116-09-2

7-Chloro-8-fluoroquinoline

Cat. No. B1418871
M. Wt: 181.59 g/mol
InChI Key: LAJPQDMKHLGGQH-UHFFFAOYSA-N
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Description

7-Chloro-8-fluoroquinoline is a chemical compound with the molecular formula C9H5ClFN . It has a molecular weight of 181.6 and is typically found in the form of a powder . The IUPAC name for this compound is 7-chloro-8-fluoroquinoline .


Molecular Structure Analysis

The molecular structure of 7-Chloro-8-fluoroquinoline can be represented by the InChI code 1S/C9H5ClFN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H . This code provides a unique representation of the compound’s molecular structure. The compound has 0 hydrogen bond donors and 1 hydrogen bond acceptor .


Physical And Chemical Properties Analysis

7-Chloro-8-fluoroquinoline is a compound with a density of 1.4±0.1 g/cm³ . It has a boiling point of 279.6±20.0 °C at 760 mmHg . The compound has a molar refractivity of 47.1±0.3 cm³ and a polar surface area of 13 Ų .

Scientific Research Applications

Fluorinated quinolines, including 7-Chloro-8-fluoroquinoline, have been studied extensively in the field of medicinal chemistry . They are known to exhibit remarkable biological activity and have found applications in medicine .

  • Scientific Field: Medicinal Chemistry
    • Application Summary : Fluorinated quinolines are used as a basic structure for the search of synthetic antimalarial drugs . They have also been found to exhibit antibacterial, antineoplastic, and antiviral activities .
    • Methods of Application : A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .
    • Results or Outcomes : The incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds . For example, fluoroquine (7-fluoro-4- (diethyl-amino-1-methylbutylamino)quinoline) and mefloquine are synthetic antimalarial drugs that have been developed using the quinoline skeleton .

Safety And Hazards

While specific safety and hazard information for 7-Chloro-8-fluoroquinoline is not available, it’s important to handle all chemical compounds with care. Avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

7-chloro-8-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJPQDMKHLGGQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)Cl)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672343
Record name 7-Chloro-8-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-8-fluoroquinoline

CAS RN

1133116-09-2
Record name 7-Chloro-8-fluoroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133116-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-8-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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